molecular formula C13H11N3 B13115797 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-23-1

7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine

Katalognummer: B13115797
CAS-Nummer: 4931-23-1
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: IVDLWTBAIFMKNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and a phenyl group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production of 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation for synthesis is particularly advantageous due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .

Wirkmechanismus

The mechanism of action of 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as Janus kinases and RORγt inverse agonists . These interactions disrupt the normal function of the enzymes, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitutions, which confer distinct biological activities and chemical properties. The presence of the methyl and phenyl groups enhances its interactions with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

4931-23-1

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-7-8-16-12(9-10)14-13(15-16)11-5-3-2-4-6-11/h2-9H,1H3

InChI-Schlüssel

IVDLWTBAIFMKNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC(=NN2C=C1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.